Schiarisanrin E

Description

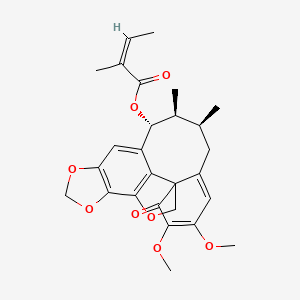

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H30O8 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

[(12R,13S,14S)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21+,27?/m0/s1 |

InChI Key |

CGWKMZYZZCWGCK-QJVABPDRSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Schiarisanrin E: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schiarisanrin E is a lignan compound isolated from the medicinal plant Schisandra arisanensis. Lignans from the genus Schisandra have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. This document provides a comprehensive overview of the discovery of this compound, its natural sources, and a detailed examination of its biological properties, supported by experimental methodologies and quantitative data.

Discovery and Natural Sources

This compound was first isolated from Schisandra arisanensis Hayata, a plant native to Taiwan. The discovery was the result of phytochemical investigations into the bioactive constituents of this plant, which has a history of use in traditional medicine. The isolation and structure elucidation of this compound were achieved through a series of chromatographic and spectroscopic techniques.

Natural Source:

| Compound | Plant Source | Family |

| This compound | Schisandra arisanensis Hayata | Schisandraceae |

Isolation and Characterization

General Experimental Protocol for Isolation

A typical isolation workflow for lignans from Schisandra arisanensis is as follows:

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered aerial parts of Schisandra arisanensis are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane. The n-hexane soluble fraction is concentrated.

-

Column Chromatography: The n-hexane fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to yield several sub-fractions.

-

Further Purification: The fractions containing lignans are further purified using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., CH2Cl2-MeOH, 1:1).

-

Preparative HPLC: Final purification to obtain pure this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

While the specific spectral data for this compound from its initial discovery paper is not available in the searched literature, the general approach for structure elucidation of lignans is well-established.

Biological Activities and Signaling Pathways

Lignans from Schisandra species are known to exhibit a range of biological activities. While specific quantitative data for this compound is limited in the available literature, the activities of closely related compounds and extracts from Schisandra arisanensis suggest its potential in the following areas:

Anti-Inflammatory Activity

Extracts of Schisandra arisanensis and its isolated lignans have demonstrated anti-inflammatory properties. The proposed mechanism of action often involves the modulation of key inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Signaling Pathway: NF-κB Inhibition

A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory compounds act by inhibiting this pathway.

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Neuroprotective Activity

Several lignans isolated from Schisandra species have shown neuroprotective effects in various experimental models. These effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage.

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

A common in vitro model for assessing neuroprotection involves inducing oxidative stress in neuronal cells (e.g., SH-SY5Y or PC12 cells) with agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

-

Cell Culture: Neuronal cells are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with different concentrations of this compound for a specific duration.

-

Induction of Oxidative Stress: Cells are then exposed to a neurotoxic agent (e.g., H2O2) to induce cell death.

-

Cell Viability Assay: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone. The EC50 value (the concentration of the compound that provides 50% of the maximum protective effect) can be determined.

Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., IC50, EC50 values) for the biological activities of pure this compound in the publicly available scientific literature. The following table is a template that can be populated as more research on this compound becomes available.

| Biological Activity | Assay | Cell Line / Model | IC50 / EC50 (µM) | Reference |

| Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 | Data not available | - |

| Neuroprotection | H2O2-induced cell death | SH-SY5Y | Data not available | - |

| Antioxidant | DPPH radical scavenging | - | Data not available | - |

Conclusion and Future Directions

This compound is a promising lignan from Schisandra arisanensis with potential therapeutic applications, particularly in the areas of inflammation and neuroprotection. However, further research is required to fully elucidate its pharmacological profile. Future studies should focus on:

-

The complete synthesis of this compound to ensure a sustainable supply for research.

-

In-depth investigations into its mechanisms of action using modern molecular and cellular biology techniques.

-

Comprehensive in vivo studies to evaluate its efficacy and safety in animal models of disease.

-

Pharmacokinetic and metabolic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

The information presented in this technical guide provides a foundation for researchers and drug development professionals interested in the potential of this compound as a novel therapeutic agent. As more data becomes available, a clearer picture of its clinical utility will emerge.

The Biological Origin of Schisandrin E in Schisandra Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological origin of Schisandrin E, a significant bioactive dibenzocyclooctadiene lignan found in Schisandra species. This document details its biosynthetic pathway, presents quantitative data on its distribution, outlines key experimental protocols for its study, and provides visual representations of the core concepts.

Introduction

Schisandra, a genus of woody vines, has a long history of use in traditional medicine, particularly in Asia. The berries of these plants are rich in a variety of bioactive compounds, with dibenzocyclooctadiene lignans being of primary interest due to their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. Schisandrin E is one such lignan that contributes to the therapeutic potential of Schisandra extracts. Understanding its biological origin is crucial for the targeted cultivation of high-yielding plant varieties, the development of biotechnological production methods, and the optimization of extraction and purification processes for drug development.

Biosynthetic Pathway of Schisandrin E

The biosynthesis of Schisandrin E originates from the phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a wide array of secondary metabolites. The pathway can be broadly divided into the formation of the core lignan scaffold and the subsequent specific modifications that lead to the final structure of Schisandrin E.

Formation of the Dibenzocyclooctadiene Core

The initial steps of the pathway involve the conversion of the amino acid L-phenylalanine into monolignols, primarily coniferyl alcohol. This process is catalyzed by a series of enzymes including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), among others.

Two molecules of coniferyl alcohol then undergo oxidative coupling to form the initial lignan structure. This crucial step is mediated by dirigent proteins (DIRs) and laccases or peroxidases. Dirigent proteins are responsible for the stereoselective coupling of the monolignol radicals, leading to the formation of specific stereoisomers, such as (+)-pinoresinol or (-)-pinoresinol. From pinoresinol, a series of enzymatic reactions, including reduction and further oxidative coupling, leads to the formation of the characteristic dibenzocyclooctadiene scaffold of schisandrins.

Specific Modifications Leading to Schisandrin E

Once the basic dibenzocyclooctadiene core is formed, a series of tailoring reactions, including hydroxylations and methylations, occur to produce the diverse array of lignans found in Schisandra species, including Schisandrin E. While the complete enzymatic cascade for Schisandrin E is still under active investigation, recent research has shed light on the involvement of specific enzyme families:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the hydroxylation of the lignan skeleton at various positions. While the specific CYPs involved in Schisandrin E biosynthesis are not yet fully characterized, transcriptome analyses of Schisandra chinensis have identified numerous candidate CYP genes that are co-expressed with other genes in the lignan biosynthetic pathway.

-

O-Methyltransferases (OMTs): The methylation of hydroxyl groups is a key final step in the biosynthesis of many schisandrins. Recent studies have identified several OMTs from Schisandra chinensis that are involved in the methylation of dibenzocyclooctadiene lignan precursors. For instance, specific OMTs have been shown to catalyze the O-methylation of compounds like gomisin L2 and schisanhenol, which are structurally related to the precursors of Schisandrin E.

The proposed biosynthetic pathway leading to the dibenzocyclooctadiene lignan core is visualized in the following diagram:

Schiarisanrin E chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Schiarisanrin E

This guide provides a comprehensive overview of the chemical structure and stereochemical features of this compound, a lignan isolated from Schisandra chinensis.[1][2] The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a complex natural product with a defined molecular formula and weight. Its identity is precisely established through various chemical identifiers.

| Property | Value | Source |

| Molecular Formula | C27H30O8 | [1][][4] |

| Molecular Weight | 482.52 g/mol | [1][] |

| IUPAC Name | [(12R,13S,14S)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate | [][4] |

| SMILES String | C/C=C(/C)\C(=O)O[C@@H]1--INVALID-LINK--C23COC4=C3C1=CC5=C4OCO5)OC)OC)C">C@HC | [4] |

| InChI Key | CGWKMZYZZCWGCK-QJVABPDRSA-N | [][4] |

| CAS Number | 697228-90-3 | [1][] |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its molecular architecture, influencing its biological activity. The molecule possesses multiple stereocenters and a double bond with specific geometric isomerism.

Absolute Configuration:

The absolute configuration of the chiral centers in the core structure is defined by the Cahn-Ingold-Prelog (CIP) priority rules and designated as (12R, 13S, 14S).[][4] This specific arrangement of substituents around the stereocenters is crucial for the molecule's three-dimensional shape.

Geometric Isomerism:

The ester side chain of this compound contains a carbon-carbon double bond. The geometry of this double bond is designated as (Z).[][4] This is determined by the relative positions of the highest priority substituents on each carbon of the double bond, which in this case are on the same side.

The following diagram illustrates the logic for assigning the (Z) configuration to the double bond in the 2-methylbut-2-enoate side chain based on the CIP priority rules.

Experimental Protocols

Detailed experimental protocols for the structural elucidation of this compound would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. While the search results did not provide specific experimental details for this molecule, a general methodology for such a compound would include:

-

Isolation: Extraction from the plant material (Schisandra chinensis), followed by chromatographic separation techniques (e.g., column chromatography, HPLC) to obtain the pure compound.

-

NMR Spectroscopy:

-

1H NMR: To determine the number and environment of protons, including their chemical shifts, coupling constants, and multiplicities.

-

13C NMR: To identify the number of unique carbon atoms and their chemical environments (e.g., alkyl, alkene, carbonyl).

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the molecular framework.

-

-

Mass Spectrometry (MS): To determine the accurate molecular weight and molecular formula. High-resolution mass spectrometry (HRMS) would be employed for this purpose.

-

X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the most definitive three-dimensional structure, confirming the absolute stereochemistry.

Signaling Pathways and Logical Relationships

At present, there is limited publicly available information on the specific signaling pathways modulated by this compound. However, the structural determination process itself follows a logical workflow. The diagram below illustrates the general workflow for elucidating the chemical structure of a natural product like this compound.

References

The In Vitro Mechanism of Action of Schisandra Lignans: A Technical Overview

A notable gap in current research exists regarding the specific in vitro mechanism of action of Schiarisanrin E. Despite extensive investigation into the bioactive lignans isolated from Schisandra chinensis, scientific literature providing detailed quantitative data, experimental protocols, and signaling pathway elucidations for this compound remains scarce. However, comprehensive studies on its closely related analogues, particularly Schisandrin, Schisandrin A, and Schisandrin B, offer valuable insights into the likely molecular activities of this class of compounds. This technical guide synthesizes the available in vitro data for these prominent Schisandra lignans, focusing on their anti-inflammatory and anti-cancer properties.

Core Mechanisms of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The primary mechanism by which Schisandra lignans exert their anti-inflammatory and anti-cancer effects in vitro is through the modulation of two key intracellular signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Anti-Inflammatory Effects

In inflammatory contexts, typically simulated in vitro using lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells), Schisandra lignans have been shown to suppress the production of pro-inflammatory mediators. This includes nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] The underlying mechanism for this suppression is the inhibition of the NF-κB and MAPK signaling pathways.

Specifically, compounds like Schisandrin have been demonstrated to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively.[2] This inhibitory action is a direct consequence of preventing the activation and nuclear translocation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. Furthermore, the activity of key kinases in the MAPK pathway, namely c-Jun N-terminal kinase (JNK) and p38 MAPK, is also attenuated by these lignans.[2]

Anti-Cancer Effects

In the context of oncology, Schisandra lignans, such as Schisandrin A and B, have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. The mechanisms underpinning these effects are multifaceted and also involve the NF-κB and MAPK pathways. For instance, Schisandrin B has been shown to ameliorate chondrocyte inflammation and osteoarthritis by suppressing both NF-κB and MAPK signaling.[3][4] In human gastric cancer cells, Schisandrin B's anti-cancer effects are mediated through the generation of reactive oxygen species (ROS) which in turn modulates the MAPK, STAT3, and NF-κB pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro effects of prominent Schisandra lignans.

Table 1: Anti-Cancer Effects of Schisandrin B on Cholangiocarcinoma (CCA) Cells

| Cell Line | Treatment Duration | IC50 (µmol/l) | Reference |

| HCCC-9810 | 48 h | 40 ± 1.6 | [5] |

| RBE | 48 h | 70 ± 2.6 | [5] |

Table 2: Anti-Cancer Effects of Schizandrin A on Non-Small Cell Lung Cancer (NSCLC) and Normal Lung Epithelial Cells

| Cell Line | Treatment Duration | IC50 (µM) | 95% Confidence Interval | Reference |

| A549 | 24 h | 61.09 | 44.47–177.0 | [6] |

| H1299 | 24 h | 101.5 | 65.45–529.2 | [6] |

| H1975 | 24 h | 39.99 | 33.48–59.28 | [6] |

| BEAS-2B | 24 h | 49.45 | 44.84–57.16 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols employed in the study of Schisandra lignans in vitro.

Cell Viability and Cytotoxicity Assays

1. Resazurin-Based Viability Assay: This assay is a common method to assess cell viability and the cytotoxic effects of compounds.

-

Principle: Living cells with metabolic activity can reduce the non-fluorescent dye resazurin to the highly fluorescent resorufin. The level of fluorescence is proportional to the number of viable cells.[7]

-

Protocol Outline:

-

Seed cells (e.g., A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., Schisandrin A) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add the resazurin solution to each well and incubate for a period that allows for sufficient conversion of the dye without causing toxicity (typically 1-4 hours).

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

2. MTT Assay: Another widely used colorimetric assay to assess cell metabolic activity.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Follow steps 1 and 2 as in the resazurin assay.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Western Blotting for Protein Expression Analysis

1. Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-p65, p-JNK, COX-2, iNOS).

-

Protocol Outline:

-

Cell Lysis: Treat cells with the compound of interest, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the emitted light using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

1. Purpose: To measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants.

-

Protocol Outline (Sandwich ELISA):

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking: Block the plate to prevent non-specific binding.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Enzyme Conjugate: Add a streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength. The concentration of the cytokine in the samples is determined by comparison to a standard curve.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Schisandra lignans and a typical experimental workflow for their in vitro analysis.

Caption: Anti-inflammatory signaling pathway of Schisandra lignans.

Caption: General experimental workflow for in vitro analysis.

References

- 1. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad.com [bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. Schisandrin B ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Schizandra arisanensis extract attenuates cytokine-mediated cytotoxicity in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

The Bioactivity of Schisandrin E: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin E is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the current understanding of Schisandrin E's bioactivity, with a focus on its anti-inflammatory, neuroprotective, hepatoprotective, and anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery. While specific quantitative data for Schisandrin E is emerging, this guide incorporates available data and draws upon the well-studied bioactivities of its closely related isomers, Schisandrin A, B, and C, to provide a broader context for its potential therapeutic applications.

Key Bioactivities and Mechanisms of Action

Schisandrin E, along with other Schisandra lignans, exhibits a range of pharmacological effects mediated through the modulation of several key signaling pathways. The primary bioactivities attributed to this class of compounds include anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and anticancer effects.

Anti-Inflammatory Activity

Schisandra lignans are potent anti-inflammatory agents. Their mechanism of action primarily involves the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators:

-

Nitric Oxide (NO) and Prostaglandin E2 (PGE2): Schisandra lignans have been shown to inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[1][3][4]

-

Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is significantly suppressed by Schisandra lignans in various inflammatory models.[4][5][6]

Modulation of Signaling Pathways:

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Schisandra lignans inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[5][7] This, in turn, blocks the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK, is also a key player in inflammation. Schisandra lignans have been demonstrated to inhibit the phosphorylation and activation of these kinases in response to inflammatory stimuli.[1][8]

Neuroprotective Effects

Schisandra lignans have shown significant promise in the protection of neuronal cells from various insults, suggesting their potential in the management of neurodegenerative diseases.

Mechanisms of Neuroprotection:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Schisandra lignans exhibit potent antioxidant effects by scavenging reactive oxygen species (ROS) and enhancing the expression of endogenous antioxidant enzymes through the activation of the Nrf2 pathway.[7][9][10]

-

Anti-inflammatory Effects in the CNS: Neuroinflammation plays a critical role in the progression of neurodegenerative diseases. By inhibiting the production of pro-inflammatory mediators in the brain, Schisandra lignans can mitigate neuronal damage.[11]

-

Modulation of PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for neuronal survival and growth. Some Schisandra lignans have been shown to modulate this pathway, promoting neuronal survival.[12][13][14]

Hepatoprotective Activity

Traditional use of Schisandra chinensis for liver ailments is supported by modern scientific evidence demonstrating the hepatoprotective effects of its lignans.

Mechanisms of Hepatoprotection:

-

Antioxidant and Detoxification: Schisandra lignans protect liver cells from oxidative damage by activating the Nrf2 pathway, which upregulates the expression of antioxidant and detoxification enzymes.[9][15]

-

Anti-inflammatory Action: By suppressing inflammatory responses in the liver, these compounds can prevent and ameliorate liver injury.[16][17]

-

Modulation of Liver Enzymes: Schisandra lignans have been shown to modulate the activity of drug-metabolizing enzymes in the liver, which can contribute to their hepatoprotective effects.[18]

Anticancer Activity

Emerging evidence suggests that Schisandra lignans possess anticancer properties against various cancer cell lines.

Mechanisms of Anticancer Activity:

-

Induction of Apoptosis: Schisandra lignans can induce programmed cell death (apoptosis) in cancer cells through the modulation of apoptosis-related proteins.[19]

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.[20]

-

Inhibition of Signaling Pathways: The anticancer effects of Schisandra lignans are also attributed to their ability to inhibit key signaling pathways involved in cancer cell growth and survival, such as the Wnt/β-catenin and PI3K/Akt pathways.[12]

Quantitative Data on the Bioactivity of Schisandra Lignans

The following tables summarize the available quantitative data for the bioactivity of Schisandrin E and its closely related isomers. It is important to note that data for Schisandrin E is limited, and much of the available information pertains to Schisandrin A, B, and C.

Table 1: Anti-inflammatory Activity of Schisandra Lignans

| Compound | Assay | Model System | IC50 / Effect | Reference |

| Schisandrin | NO Production | LPS-stimulated RAW 264.7 macrophages | Inhibition at 10, 50, 100 µM | [2] |

| Schisandrin | PGE2 Production | LPS-stimulated RAW 264.7 macrophages | Inhibition at 25, 50, 100 µM | [2] |

| Schisandrin | COX-2 Inhibition | In vitro enzyme assay | 54% inhibition at 1.75 µg/mL | [3] |

| Schisandrin A | NO Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | [4] |

| Schisandrin A | PGE2 Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | [4] |

| Schisandrin B | TNF-α, IL-1β, IL-6 | DSS-induced colitis in mice | Significant reduction at 10, 40, 100 mg/kg | [5][9] |

| Schisandrin C | NO Production | LPS-stimulated RAW 264.7 macrophages | Reduced production | [14] |

Table 2: Anticancer Activity of Schisandra Lignans

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Schisandrin A | RKO, SW620, SW480 | Colorectal Cancer | 68.65 µM, 85.66 µM, 87.57 µM | [20] |

| Schisandrin B | 143B, MG63, Saos2, U2OS | Osteosarcoma | Not specified, effective at 20-80 µM | [12] |

| Schisandrin C | Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06 µM | [21] |

| Schisandrin C | KB-3-1 | Nasopharyngeal Carcinoma | 108.00 ± 1.13 µM | [21] |

| Schisandrin C | Bcap37 | Breast Cancer | 136.97 ± 1.53 µM | [21] |

| Schisandracaurin C | NTERA-2 | Teratocarcinoma | 16.61 ± 0.13 µM | [22] |

Table 3: Neuroprotective and Hepatoprotective Activity of Schisandra Lignans

| Compound | Bioactivity | Model System | Effective Concentration / Dose | Reference |

| Schisandrin A | Neuroprotection | Aβ25-35-induced SH-SY5Y & SK-N-SH cells | 5, 10, 15 µg/mL increased viability | [23] |

| Schisandrin A | Neuroprotection | Ischemic brain injury in vitro | 0.1, 1, 10 µM | [24] |

| Schisandrin B | Neuroprotection | Transient focal cerebral ischemia in rats | 10, 30 mg/kg reduced infarct volume | [11] |

| Schisandrin B | Hepatoprotection | D-GalN-induced L02 cells | 1-40 µM showed protective effects | [3] |

| Schisandra lignans | Hepatoprotection | Chronic alcohol-induced liver injury in mice | Dose-dependent effects | [25] |

| Schisandra chinensis Pollen Extract | Hepatoprotection | CCl4-induced acute liver damage in mice | 10, 20, 40 g/kg prevented enzyme increase | [26] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the bioactivity of Schisandrin E and other natural products.

In Vitro Anti-Inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages

This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in cultured macrophages.

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Schisandrin E (or other test compounds) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 18-24 hours.

Measurement of Nitric Oxide (NO) Production:

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for iNOS and COX-2:

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Animal Model and Treatment:

-

Use male Wistar rats or Swiss albino mice.

-

Administer Schisandrin E (or the test compound) orally or intraperitoneally at various doses. A control group receives the vehicle.

-

After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Vivo Anti-Inflammatory Assay: Acetic Acid-Induced Vascular Permeability

This model evaluates the ability of a compound to inhibit the increase in vascular permeability associated with acute inflammation.

Animal Model and Treatment:

-

Use male mice.

-

Administer Schisandrin E (or the test compound) orally.

-

After 30 minutes, inject Evans blue dye (1% solution) intravenously.

-

After another 30 minutes, inject 0.6% acetic acid intraperitoneally to induce vascular permeability.

Measurement of Vascular Permeability:

-

After a set time (e.g., 20-30 minutes), sacrifice the animals and collect the peritoneal fluid by washing the peritoneal cavity with saline.

-

Centrifuge the peritoneal fluid to remove cells.

-

Measure the absorbance of the supernatant at 620 nm to quantify the amount of Evans blue dye that has leaked into the peritoneal cavity.

-

A lower absorbance in the treated groups compared to the control group indicates inhibition of vascular permeability.

Signaling Pathways Modulated by Schisandra Lignans

The following diagrams illustrate the key signaling pathways modulated by Schisandra lignans, including Schisandrin E and its isomers.

NF-κB Signaling Pathway

MAPK Signaling Pathway

Nrf2 Signaling Pathway

PI3K/Akt Signaling Pathway

Conclusion and Future Directions

Schisandrin E, a prominent lignan from Schisandra chinensis, demonstrates significant potential as a therapeutic agent due to its diverse bioactivities. Its anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects are well-supported by studies on its closely related isomers, which act through the modulation of key cellular signaling pathways including NF-κB, MAPK, Nrf2, and PI3K/Akt.

While the existing data provides a strong foundation for the therapeutic potential of Schisandrin E, further research is warranted. Specifically, future studies should focus on:

-

Generating specific quantitative data for Schisandrin E: This includes determining IC50 values and detailed dose-response curves for its various bioactivities.

-

Elucidating the precise molecular targets of Schisandrin E: Identifying the direct binding partners of Schisandrin E within the key signaling pathways will provide a more detailed understanding of its mechanism of action.

-

Conducting in vivo efficacy and safety studies: Comprehensive preclinical studies are necessary to evaluate the therapeutic potential and safety profile of Schisandrin E in relevant animal models of disease.

-

Investigating potential synergistic effects: Exploring the combination of Schisandrin E with other bioactive compounds or conventional drugs may lead to enhanced therapeutic outcomes.

The continued investigation of Schisandrin E holds great promise for the development of novel and effective therapies for a range of human diseases. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of MAPK and NF-κ B pathways by schisandrin B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schisandrin B suppresses TGFβ1 signaling by inhibiting Smad2/3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of Schisandrin B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Schisandrin B suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β-catenin and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Involvement of PI3K/Akt/β-catenin signaling in schisandrin B-mitigated bone deterioration in an experimental rat model of estrogen deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Hepatoprotective Effects of Schisandra sphenanthera Extract against Lithocholic Acid-Induced Cholestasis in Male Mice Are Associated with Activation of the Pregnane X Receptor Pathway and Promotion of Liver Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Schizandrin A exhibits potent anticancer activity in colorectal cancer cells by inhibiting heat shock factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Schisandrin A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Antioxidant Phytochemical Schisandrin A Promotes Neural Cell Proliferation and Differentiation after Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hepatoprotective effect of Schisandra chinensis (Turcz.) Baill. lignans and its formula with Rubus idaeus on chronic alcohol-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antioxidant and hepatoprotective effects of Schisandra chinensis pollen extract on CCl4-induced acute liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of Schisandra Lignans: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the preliminary cytotoxicity screening of Schisandrin E is limited in the current body of scientific literature. This guide provides a comprehensive overview based on the extensive research conducted on closely related and well-studied dibenzocyclooctadiene lignans from Schisandra chinensis, primarily Schisandrin B and Schisandrin C, as a representative model for understanding the potential cytotoxic properties of this class of compounds.

The lignans isolated from the fruit of Schisandra chinensis have garnered significant attention for their diverse pharmacological activities, including anticancer properties.[1] Among these, dibenzocyclooctadiene lignans such as Schisandrin B and Schisandrin C have been the subject of numerous studies investigating their cytotoxic effects on various cancer cell lines.[2][3] This technical guide summarizes the key findings related to the preliminary cytotoxicity screening of these compounds, providing detailed experimental protocols and insights into their mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic effects of Schisandra lignans are typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. The following tables summarize the reported IC50 values for Schisandrin B and Schisandrin C in various cancer cell lines.

Table 1: Cytotoxicity (IC50) of Schisandrin B in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

|---|---|---|---|---|

| MDA-MB-231 | Triple Negative Breast Cancer | Not specified | Not specified | Not specified |

| BT-549 | Triple Negative Breast Cancer | Not specified | Not specified | Not specified |

| MDA-MB-468 | Triple Negative Breast Cancer | Not specified | Not specified | Not specified |

Note: While a study demonstrated potent anticancer activity of Schisandrin B in these triple-negative breast cancer cell lines, specific IC50 values were not provided in the abstract.[2]

Table 2: Cytotoxicity (IC50) of Schisandrin C in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

|---|---|---|---|---|

| Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | MTT Assay |

| KB-3-1 | Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | MTT Assay |

| Bcap37 | Breast Cancer | 136.97 ± 1.53 | 48 | MTT Assay |

Data sourced from a study on the activity of Schisandrin C against human cancer cell lines.[3][4]

Experimental Protocols

The following section details a standard methodology for assessing the in vitro cytotoxicity of Schisandra lignans, based on commonly employed assays in the cited literature.

1. Cell Culture and Maintenance

-

Human cancer cell lines (e.g., Bel-7402, KB-3-1, Bcap37) are cultured in an appropriate medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of the Schisandra lignan (e.g., Schisandrin C) is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Cells are then treated with various concentrations of the lignan for a specified duration (e.g., 48 hours).[3]

-

MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Screening

Caption: A generalized workflow for determining the cytotoxicity of Schisandra lignans using the MTT assay.

Signaling Pathways in Schisandra Lignan-Induced Cytotoxicity

The cytotoxic effects of Schisandra lignans are often mediated through the induction of apoptosis, a form of programmed cell death. Several signaling pathways have been implicated in this process.

Apoptosis Induction

Studies on Schisandrin B and C have shown that these compounds can induce apoptosis in cancer cells.[2][3] The mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis. Key events in this pathway include:

-

Modulation of Bcl-2 family proteins: A decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in the expression of pro-apoptotic proteins (e.g., Bax).

-

Mitochondrial membrane permeabilization: This leads to the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase activation: Cytochrome c release triggers the activation of a cascade of caspases, particularly caspase-9 (initiator caspase) and caspase-3 (executioner caspase).

-

Execution of apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Cell Cycle Arrest

In addition to apoptosis, some Schisandra lignans can induce cell cycle arrest, preventing cancer cells from proliferating. For instance, Schisandrin B has been shown to induce cell cycle arrest in triple-negative breast cancer cells.[2]

Apoptotic Signaling Pathway Induced by Schisandra Lignans

Caption: The intrinsic apoptotic pathway is a key mechanism of Schisandra lignan-induced cytotoxicity.

Conclusion

While specific data on the preliminary cytotoxicity of Schisandrin E remains to be elucidated, the extensive research on related Schisandra lignans, such as Schisandrin B and C, provides a strong foundation for understanding the potential anticancer properties of this class of compounds. The available evidence suggests that these lignans exhibit cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis via the mitochondrial pathway. Further investigation into the specific cytotoxic profile and mechanisms of action of Schisandrin E is warranted to fully explore its therapeutic potential in drug development.

References

- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schisandrin B exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Ethnobotanical and Pharmacological Properties of Schisandrin-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plants containing schisandrins, a class of bioactive dibenzocyclooctadiene lignans. While focusing on the ethnobotanical uses of these plants, this document delves into the modern pharmacological validation of their active compounds, with a particular interest in Schisandrin E and its more extensively studied analogues like Schisandrin A, B, and C. This guide synthesizes data from preclinical studies, details relevant experimental protocols, and visualizes key biological pathways and workflows to support ongoing research and drug development efforts.

Introduction to Schisandrin-Containing Plants

The Schisandraceae family, particularly the genera Schisandra and Kadsura, are rich sources of bioactive lignans. The most notable species is Schisandra chinensis, a woody vine native to Northern China, Japan, Korea, and the Russian Far East.[1][2] Its fruit, known in Traditional Chinese Medicine (TCM) as Wu-Wei-Zi ("five-flavor fruit"), has been used for centuries.[2] The genus Kadsura, including species like Kadsura longipedunculata, also has a history of use in Chinese folk medicine.[3][4]

The primary bioactive constituents responsible for the therapeutic effects of these plants are lignans, with schisandrin, schisandrin A, B, and C being among the most abundant and well-researched.[5][6] These compounds exhibit a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects.[6][7]

Ethnobotanical Uses

The traditional applications of Schisandra and Kadsura species are extensive and deeply rooted in Asian medicine. These uses have provided the foundation for modern pharmacological investigation.

| Plant Species | Traditional Name | Part(s) Used | Traditional/Ethnobotanical Uses |

| Schisandra chinensis | Wu-Wei-Zi (五味子) | Berries/Fruit, Seeds | TCM : Used as a tonic for longevity and anti-aging; benefits kidney, lung, and liver function.[8] Treats chronic coughs, asthma, insomnia, fatigue, and kidney-yin deficiencies.[1][2] Russian/Siberian : Used by hunters as an adaptogen to improve stamina, endurance, and resilience to stress.[1][8] Korean Medicine : Employed to improve cardiovascular function.[8] |

| Kadsura longipedunculata | Hǎifēng téng (海风藤) | Roots, Stems | Chinese Folk Medicine : Used to activate blood circulation, resolve stasis, relieve pain, and treat rheumatism.[3][9] Applied for conditions such as traumatic injury, gastroenteritis, hepatitis, insomnia, and menstrual disorders.[3][9] |

Pharmacological Activities and Quantitative Data

Modern research has sought to validate the traditional uses of these plants by investigating the pharmacological activities of their isolated lignans.

Anti-inflammatory and Antioxidant Activity

Schisandrins have demonstrated potent anti-inflammatory and antioxidant properties. Schisandrin has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in vitro.[10] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the NF-κB, JNK, and p38 MAPK signaling pathways.[10][11] Furthermore, compounds like Schisandrin B protect tissues in the liver, heart, and brain from oxidative damage.[12]

Anticancer Activity

Several schisandrins exhibit significant cytotoxic activity against various cancer cell lines. This is often achieved by inducing cell cycle arrest and apoptosis.[12][13]

| Compound | Cancer Cell Line | Activity | Quantitative Data (IC₅₀) |

| Schisandrin A | Triple-Negative Breast Cancer (MDA-MB-231, BT-549) | Induces cell cycle arrest and apoptosis via Wnt/ER stress pathway.[14] | 30-50 µM |

| Schisandrin B | Hepatocellular Carcinoma (HCC) | Inhibits cell proliferation and migration.[13] | Not specified |

| Schisandrin C | Hepatocellular Carcinoma (Bel-7402) | Induces apoptosis.[15] | 81.58 ± 1.06 µM |

| Schisandrin C | Breast Cancer (Bcap37) | Cytotoxicity.[15] | > 200 µM |

| Schisandrin C | Nasopharyngeal Carcinoma (KB-3-1) | Cytotoxicity.[15] | > 200 µM |

Hepatoprotective Activity

The hepatoprotective effect is one of the most recognized properties of Schisandra chinensis.[7] Lignans from Schisandra can prevent liver damage, stimulate liver repair, and support normal liver function. Schisandrin B, in particular, has been shown to protect against liver toxicity by increasing mitochondrial glutathione (GSH) levels and enhancing the activity of antioxidant enzymes.[11]

Pharmacokinetic Data

The clinical efficacy of schisandrins is influenced by their bioavailability. Studies in animal models provide insight into their absorption and metabolism.

| Compound | Animal Model | Administration Route | Bioavailability (%) |

| Schisandrin | Rat | Oral | 15.56 ± 10.47%[11] |

| Schisandrol B | Rat | Oral (in extract) | 68.12%[11] |

| Schisandrol B | Rat | Oral (pure compound) | 18.73%[11] |

Key Signaling Pathways

The therapeutic effects of schisandrins are mediated through the modulation of several key intracellular signaling pathways.

Anti-inflammatory Signaling

Schisandrins exert anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling cascades, which are critical regulators of inflammatory gene expression.

Caption: Schisandrin E inhibits inflammatory pathways.

Antioxidant Response Pathway

Schisandrins can also activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response, thereby protecting cells from oxidative stress.

Caption: Schisandrin E activates the Nrf2 antioxidant pathway.

Experimental Protocols

This section details common methodologies for the extraction, isolation, and biological evaluation of schisandrins.

Extraction and Isolation Workflow

A multi-step process is typically required to isolate pure schisandrins from plant material.

Caption: General workflow for Schisandrin E isolation.

Protocol 1: Supercritical Fluid Extraction (SFE) This method provides a clean, solvent-free extract.

-

Coarsely chop 50g of dried Schisandra berries.

-

Place the material into a 100 mL extraction vessel of an SFE system.

-

Perform dynamic extraction for 60 minutes under the following conditions:

-

Pressure: 200 bar

-

Temperature: 40°C

-

Solvent: 99% CO₂ and 1% isopropyl alcohol

-

Flow Rate: 50 g/minute

-

-

Collect the resulting concentrated extract for further purification.[16]

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Schisandrin B This protocol is optimized for the extraction of Schisandrin B.

-

Mix powdered Schisandra chinensis seeds with 95% ethanol at a liquid-to-solid ratio of 5 mL/g.

-

Perform ultrasonic extraction under the following conditions:

-

Ultrasonic Power: 600 W

-

Temperature: 60°C

-

Time: 70 minutes

-

-

Filter the resulting solution to obtain the crude extract.

-

Further purify using silica gel chromatography with a petroleum ether/acetone (95:5, v/v) mobile phase, followed by crystallization to obtain pure Schisandrin B.[17]

In Vitro Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric method used to assess the effect of a compound on cell viability.

-

Cell Seeding : Plate cells (e.g., Bel-7402 human hepatoma) in 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

-

Treatment : Treat the cells with a range of Schisandrin C concentrations (e.g., 12.5 to 200 µM) or a vehicle control (0.5% DMSO).

-

Incubation : Incubate the treated cells for 48 hours.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance, allowing for the calculation of the IC₅₀ value.[15]

In Vivo Anti-inflammatory Assay

This protocol evaluates the anti-inflammatory effects of schisandrin in a mouse model of LPS-induced sepsis.

-

Animal Grouping : Randomly divide mice into groups (e.g., vehicle control, dexamethasone positive control, Schisandrin 100 mg/kg, Schisandrin 200 mg/kg).

-

Compound Administration : Administer the vehicle (olive oil), dexamethasone (50 mg/kg), or schisandrin (100 or 200 mg/kg) via intraperitoneal injection.

-

LPS Challenge : After 30 minutes, induce systemic inflammation by injecting LPS (10 mg/kg, i.p.).

-

Sample Collection : Four hours after the LPS injection, collect blood from the mice.

-

Analysis : Process the blood to obtain plasma. Measure the plasma nitrite concentration using a fluorometric method as an indicator of NO production and systemic inflammation.[18]

Conclusion and Future Directions

The ethnobotanical history of Schisandra chinensis and Kadsura longipedunculata has paved the way for significant pharmacological discoveries. The lignans contained within these plants, including Schisandrin E and its analogues, possess a remarkable spectrum of biological activities, particularly anti-inflammatory, antioxidant, and anticancer effects. The data presented in this guide highlight the potential of these natural products as scaffolds for the development of novel therapeutics.

Future research should focus on:

-

Isolating and characterizing less-studied lignans like Schisandrin E to fully understand their unique biological profiles.

-

Conducting further preclinical in vivo studies to establish efficacy and safety in more complex disease models.

-

Elucidating detailed mechanisms of action for various pharmacological effects.

-

Moving towards well-designed clinical trials to translate the promising preclinical findings into tangible human health benefits.

References

- 1. nhaa.org.au [nhaa.org.au]

- 2. phcogcommn.org [phcogcommn.org]

- 3. mdpi.com [mdpi.com]

- 4. acgpubs.org [acgpubs.org]

- 5. A comprehensive review on Schisandrin and its pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientificarchives.com [scientificarchives.com]

- 8. Schisandra Monograph — HerbRally [herbrally.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. waters.com [waters.com]

- 17. Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An Initial Pharmacological Investigation of Schisantherin E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin E is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera. While research on this specific lignan is nascent, the pharmacological activities of closely related compounds from Schisandra species, such as Schisantherin A, provide a foundational understanding of its potential therapeutic applications. This document synthesizes the available preliminary data and extrapolates potential mechanisms of action for Schisantherin E, offering a framework for future investigation. The primary areas of interest include its anti-inflammatory, neuroprotective, and cytotoxic properties. It is important to note that much of the detailed experimental data and specific signaling pathways described herein are based on studies of Schisantherin A and other related lignans due to the limited availability of research focused solely on Schisantherin E.

Pharmacological Properties

The lignans from Schisandra have demonstrated a broad spectrum of biological activities. While Schisantherin E itself was reported in a 1978 study to be ineffective in lowering serum glutamic-pyruvic transaminase levels in patients with chronic viral hepatitis, unlike Schisantherins A, B, C, and D, other potential pharmacological effects warrant investigation[1]. The shared chemical scaffold with other bioactive lignans suggests potential for anti-inflammatory, neuroprotective, and cytotoxic activities.

Anti-inflammatory Activity

Schisandra lignans, including Schisantherin A, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. These compounds can suppress the production of pro-inflammatory mediators. The proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[2].

Neuroprotective Effects

Several lignans from Schisandra have exhibited neuroprotective properties. For instance, Schisantherin A has been shown to protect neuronal cells from damage and enhance cognitive performance in preclinical models[3][4]. The underlying mechanisms are thought to involve the modulation of oxidative stress and apoptosis-related pathways[3][5].

Cytotoxic Activity

The cytotoxic potential of Schisandra lignans against various cancer cell lines has been documented. Schisantherin A, for example, has been shown to inhibit the proliferation of hepatocellular carcinoma, gastric cancer, and other cancer cells[6][7][8]. The mechanisms of action include the induction of apoptosis and cell cycle arrest[6][7]. While specific data for Schisantherin E is lacking, its structural similarity to other cytotoxic lignans suggests that this is a promising area for future research[9][10].

Quantitative Data

Table 1: Cytotoxicity of Schisantherin A against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| HepG2 | Hepatocellular Carcinoma | 6.65 ± 0.32 | 48 | Not Specified |

| Hep3B | Hepatocellular Carcinoma | 10.50 ± 0.81 | 48 | Not Specified |

| Huh7 | Hepatocellular Carcinoma | 10.72 ± 0.46 | 48 | Not Specified |

| MKN45 | Gastric Cancer | Not Specified | Not Specified | Not Specified |

| SGC-7901 | Gastric Cancer | Not Specified | Not Specified | Not Specified |

| A549 | Lung Cancer | 10 - 70 | 72 | SRB Assay |

| T47D | Breast Cancer | 10 - 70 | 72 | SRB Assay |

| MDA-MB-231 | Breast Cancer | 10 - 70 | 72 | SRB Assay |

| SK-HEP-1 | Hepatoma | 10 - 70 | 72 | SRB Assay |

| SNU-638 | Stomach Cancer | 10 - 70 | 72 | SRB Assay |

| HCT-15 | Colon Cancer | 10 - 70 | 72 | SRB Assay |

| K562 | Leukemia | 10 - 70 | 72 | MTT Assay |

Data for HepG2, Hep3B, and Huh7 from[6]. Data for other cell lines from[10].

Table 2: In Vivo Antitumor Activity of Schisantherin A

| Animal Model | Cancer Type | Treatment Dose | Route of Administration | Tumor Growth Inhibition |

| Nude mice with Hep3B xenografts | Hepatocellular Carcinoma | 10 mg/kg and 20 mg/kg | Intraperitoneal | Significant reduction in tumor weight and volume |

Data from[7].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological investigation of Schisantherin E, based on established protocols for related compounds.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of Schisantherin E (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Schisantherin E at the desired concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-NF-κB, p-p38, p-ERK, p-JNK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways modulated by Schisantherin E and a general workflow for its pharmacological investigation.

Proposed Anti-inflammatory Signaling Pathway of Schisantherin E

References

- 1. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. sentosacy.com [sentosacy.com]

Methodological & Application

Application Notes and Protocols for the Isolation of Schiarisanrin E from Schizandra arisanensis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Schiarisanrin E is a lignan compound isolated from the stems of Schizandra arisanensis, a plant utilized in traditional medicine. Lignans from the Schisandra genus are known for a variety of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. These properties make them of significant interest for phytochemical research and drug discovery. This document provides a detailed protocol for the isolation and purification of this compound, along with its characterization and a discussion of the potential biological activities of related compounds.

I. Physicochemical Properties and Characterization of this compound

While extensive biological studies on this compound are not yet available, its identity is confirmed through spectroscopic methods. The data presented below are representative for the characterization of the purified compound.

| Property | Data |

| Molecular Formula | C₂₇H₃₀O₈ |

| Molecular Weight | 482.52 g/mol |

| ¹H NMR (CDCl₃) | Refer to published spectroscopic data for detailed assignments. |

| ¹³C NMR (CDCl₃) | Refer to published spectroscopic data for detailed assignments. |

| Mass Spectrometry | Refer to published spectroscopic data for detailed m/z values. |

| Purity (by HPLC) | >75% |

II. Experimental Protocols

A. Extraction of Crude Ethanolic Extract from Schizandra arisanensis

This protocol describes the initial extraction of bioactive compounds from the dried stems of Schizandra arisanensis.

Materials:

-

Dried and ground stems of Schizandra arisanensis

-

95% (v/v) Ethanol (EtOH)

-

Large glass extraction vessel

-

Heating mantle or water bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

-

Place the ground stems of S. arisanensis into the extraction vessel.

-

Add 95% ethanol to the vessel, ensuring the plant material is fully submerged.

-

Heat the mixture to 45°C and maintain for 48 hours with occasional stirring.

-

After 48 hours, filter the mixture to separate the ethanolic extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh 95% ethanol.

-

Combine all the ethanolic extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract residue (SA-Et).

B. Partitioning of the Crude Extract

This step separates compounds based on their polarity, enriching the lignan content in the n-hexane fraction.

Materials:

-

Crude ethanolic extract (SA-Et)

-

n-Hexane

-

Deionized water

-

Separatory funnel

Procedure:

-

Dissolve 5 grams of the SA-Et residue in a mixture of n-hexane and water.

-

Transfer the mixture to a separatory funnel.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Collect the upper n-hexane layer.

-

Repeat the partitioning of the aqueous layer with n-hexane two more times.

-

Combine all the n-hexane fractions.

-

Evaporate the n-hexane under reduced pressure to obtain the n-hexane residue (SA-Et-H).

C. Isolation of this compound by Preparative HPLC

This protocol details the final purification of this compound from the n-hexane residue using High-Performance Liquid Chromatography (HPLC).[1]

Materials and Equipment:

-

n-Hexane residue (SA-Et-H)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Preparative HPLC system with a UV detector

-

Preparative Cosmosil 5C18 AR-II column (250 mm × 10 mm i.d.)

Procedure:

-

Dissolve 100 mg of the SA-Et-H in a suitable solvent for injection (e.g., methanol or acetonitrile).

-

Set up the preparative HPLC system with the specified column.

-

The mobile phase consists of water (A) and acetonitrile (B).

-

Set the flow rate to 3 mL/min.

-

Set the UV detector to 215 nm.

-

Implement the following gradient elution program:

-

0-2 min: 45%-50% B

-

2-20 min: 50%-55% B

-

20-55 min: 55%-60% B

-

55-60 min: 60%-70% B

-

60-70 min: 70%-100% B

-

-

Inject the dissolved SA-Et-H onto the column.

-

Collect the fraction corresponding to the peak of this compound based on retention time.

-

Evaporate the solvent from the collected fraction to obtain purified this compound.